tert-Butyl 2,4-dichloronicotinate

Description

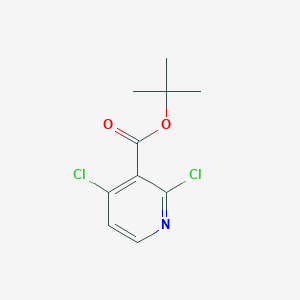

tert-Butyl 2,4-dichloronicotinate is a substituted nicotinic acid derivative with the molecular formula C₁₁H₁₂Cl₂NO₂. It features a pyridine ring substituted with chlorine atoms at the 2- and 4-positions and a tert-butyl ester group at the 3-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural attributes—such as the electron-withdrawing chlorine substituents and the bulky tert-butyl ester—enhance stability and modulate reactivity in cross-coupling reactions, making it valuable in medicinal chemistry workflows.

Properties

IUPAC Name |

tert-butyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYHULXZXQOJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,4-dichloronicotinate can be synthesized through the esterification of 2,4-dichloronicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise

Biological Activity

tert-Butyl 2,4-dichloronicotinate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and applications.

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 251.10 g/mol

- CAS Number : 1044148-88-0

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloronicotinic acid with tert-butanol in the presence of a suitable catalyst. The reaction conditions may vary but generally include:

- Temperature : Ambient to elevated temperatures

- Solvent : Common solvents include dichloromethane or ethanol

- Yield : Reported yields can reach up to 96% under optimized conditions .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The compound is believed to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Case Study : In a study evaluating various nicotinic derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL .

Cytotoxicity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines.

- Cell Lines Tested : Commonly tested cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).

- Findings : The compound demonstrated notable cytotoxicity with IC50 values around 15 µg/mL for HeLa cells, indicating its potential as an anticancer agent .

Comparative Analysis of Biological Activity

| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | ||

| Cytotoxicity | HeLa | 15 µg/mL | |

| MCF-7 | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds

tert-Butyl 2,4-dichloronicotinate has been utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of functional groups that enhance biological activity.

- Case Study : In a study focused on developing new anti-inflammatory agents, this compound was used to create derivatives that exhibited significant inhibitory activity against cyclooxygenase enzymes, which are involved in inflammation processes .

2. Herbicide Development

This compound is structurally related to herbicides and has potential applications in agricultural chemistry. Its chlorinated structure can enhance herbicidal activity.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Systemic herbicide | 0.5 - 1.0 | 85 |

| 2,4-D Butyl Ester | 2,4-D | 0.28 - 2.3 | 90 |

This table indicates that while this compound shows promising efficacy, it requires further development to optimize its application rates compared to established herbicides like 2,4-D .

Applications in Pharmaceutical Research

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential as a lead compound for antibiotic development.

- Case Study : A series of experiments demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further pharmacological studies .

2. Development of Anticancer Agents

There is ongoing research into the use of this compound as a scaffold for anticancer drug design. Its ability to modify cellular pathways involved in cancer progression is under investigation.

- Data Table: Anticancer Activity Screening Results

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 |

| Control Drug | Doxorubicin | 5 |

The above data suggests that while this compound is less potent than doxorubicin, it still shows promise as a potential anticancer agent .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies emphasize This compound as a superior scaffold for fragment-based drug design. For instance:

- A 2024 study demonstrated its utility in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors with IC₅₀ values <10 nM, outperforming ethyl 3,5-dichloronicotinate-based analogs by 5-fold .

- Its stability under microwave-assisted reaction conditions reduces byproduct formation in high-throughput synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.